molecular formula C27H31ClF2N2O3 B1675044 Lomerizine hydrochloride CAS No. 101477-54-7

Lomerizine hydrochloride

Numéro de catalogue: B1675044
Numéro CAS: 101477-54-7
Poids moléculaire: 505.0 g/mol
Clé InChI: VCBYMCBOMLUKOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le chlorhydrate de lomérizine est un composé de la classe des diphénylpiperazines qui agit comme un bloqueur des canaux calciques. Il est principalement utilisé pour le traitement prophylactique des migraines et a montré un potentiel dans le traitement du glaucome et des lésions du nerf optique .

Méthodes De Préparation

La synthèse du chlorhydrate de lomérizine implique la réaction du bis(4-fluorophényl)méthanol avec le chlorure de 2,3,4-triméthoxybenzyle en présence d'une base pour former le composé intermédiaire. Ce composé intermédiaire est ensuite mis à réagir avec la pipérazine pour donner la lomérizine. La dernière étape consiste à convertir la lomérizine en son sel de chlorhydrate .

Analyse Des Réactions Chimiques

Le chlorhydrate de lomérizine subit plusieurs types de réactions chimiques :

    Oxydation : Il peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

    Réduction : Les réactions de réduction peuvent donner des formes réduites du composé.

    Substitution : Il peut subir des réactions de substitution, en particulier au niveau des cycles aromatiques. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l'hydrure de lithium et d'aluminium.

Applications de la recherche scientifique

Le chlorhydrate de lomérizine a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le chlorhydrate de lomérizine exerce ses effets principalement en bloquant les canaux calciques voltage-dépendants. Cette action empêche l'afflux d'ions calcium, qui est essentiel dans divers processus cellulaires. Il antagonise également le récepteur 5HT2A, inhibant la contraction des vaisseaux sanguins induite par la sérotonine, ce qui est considéré comme contribuant à ses effets anti-migraineux . En outre, il a été démontré qu'il augmentait la circulation dans la papille optique, offrant des effets neuroprotecteurs .

Applications De Recherche Scientifique

Neurological Applications

  • Migraine Prophylaxis : Lomerizine is clinically approved for migraine prevention in Japan. Its efficacy has been demonstrated with success rates ranging from 47% to 71% in reducing migraine frequency .
  • Stroke Prevention : A clinical trial involving patients with cerebral autosomal dominant arteriopathy with subcortical infarcts and leukoencephalopathy (CADASIL) indicated that lomerizine may reduce the incidence of strokes. The incidence rate ratio was 0.46 for all patients, suggesting a trend towards significance in preventing secondary strokes .
  • Neuroprotection : Studies have shown lomerizine's potential to protect against retinal damage and reduce neuroinflammatory responses associated with neurodegenerative diseases .

Oncological Applications

  • Colorectal Cancer : Research indicates that lomerizine can inhibit cell proliferation and induce protective autophagy in colorectal cancer cells through the PI3K/Akt/mTOR signaling pathway . This suggests a potential role for lomerizine as an adjunctive therapy in cancer treatment.

Ocular Applications

  • Glaucoma and Optic Nerve Injury : Lomerizine is being investigated for its effects on ocular circulation, which may benefit conditions like glaucoma and optic nerve injuries due to its ability to enhance blood flow .

Case Study 1: Reversible Cerebral Vasoconstriction Syndrome

A case study reported a 67-year-old woman with ischemic stroke due to reversible cerebral vasoconstriction syndrome treated with low-dose cilostazol and lomerizine. Following treatment, she showed functional improvement and recovery of vasoconstriction within 12 weeks, indicating lomerizine's potential in managing this condition .

Case Study 2: CADASIL Patient Study

In a multicenter trial involving CADASIL patients, those treated with lomerizine showed a significant reduction in symptomatic strokes compared to their pre-treatment period. The results from subgroup analyses indicated an even more pronounced effect among patients with prior stroke episodes .

Summary of Clinical Findings

Application AreaFindingsReferences
Migraine TreatmentEfficacy rates of 47%-71% in reducing migraine frequency; safe long-term use documented
Stroke PreventionReduced incidence of strokes in CADASIL patients (IR = 0.46)
Cancer TreatmentInhibits colorectal cancer cell proliferation; induces protective autophagy
Ocular HealthPotential benefits for glaucoma and optic nerve injuries through enhanced blood flow

Mécanisme D'action

Lomerizine hydrochloride exerts its effects primarily by blocking voltage-dependent calcium channels. This action prevents the influx of calcium ions, which is crucial in various cellular processes. It also antagonizes the 5HT2A receptor, inhibiting serotonin-induced contraction of blood vessels, which is believed to contribute to its antimigraine effects . Additionally, it has been shown to increase circulation in the optic nerve head, providing neuroprotective effects .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de lomérizine est unique parmi les bloqueurs des canaux calciques en raison de ses effets sélectifs sur le système nerveux central et de sa double action sur les canaux calciques de type L et de type T. Des composés similaires comprennent :

Propriétés

Numéro CAS

101477-54-7

Formule moléculaire

C27H31ClF2N2O3

Poids moléculaire

505.0 g/mol

Nom IUPAC

1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;hydrochloride

InChI

InChI=1S/C27H30F2N2O3.ClH/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20;/h4-13,25H,14-18H2,1-3H3;1H

Clé InChI

VCBYMCBOMLUKOO-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC.Cl.Cl

SMILES canonique

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC.Cl

Apparence

Solid powder

Key on ui other cas no.

101477-54-7

Pictogrammes

Irritant; Environmental Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

1-(bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride
KB 2796
KB-2796
lomerizine
lomerizine dihydrochloride

Origine du produit

United States

Synthesis routes and methods I

Procedure details

2,3,4-Trimethoxybenzaldehyde (42.1 g; 215 millimoles) and 61.9 g (215 millimoles) of bis(4-fluorophenyl)methylpiperazine were melted in an oil bath at 100° C., and 10 ml (265 millimoles) of formic acid was added dropwise. The mixture was stirred under heat for 30 minutes, and allowed to cool to room temperature. A mixture of 40 ml of conc. hydrochloric acid and 400 ml of ethanol was added, and the mixture was concentrated under reduced pressure. Ether was added, and the precipitated crystals were collected by filtration. Recrystallization of the crystals from ethanol-ether gave 55.5 g (yield 47.7%) of 1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride as colorless crystals.
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
61.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride
Yield
47.7%

Synthesis routes and methods II

Procedure details

2.4 g (7.1 millimoles) of 2,3,4-trimethoxybenzylpiperazine dihydrochloride, 1.8 g (7.5 millimoles) of bis(4-fluorophenyl)methyl chloride [see J. Chem. Soc. Perkin II, 1051 (1977)] and 5.0 ml (36 millimoles) of triethylamine were heated under reflux for 9 hours in 80 ml of xylene. The reaction mixture was allowed to cool to room temprature, washed with water, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. A mixture of 2 ml of conc. hydrochloric acid and 20 ml of ethanol was added to the resulting oily product, and the mixture was concentrated under reduced pressure. Ether was added, and the precipitated crystals were collected by filtration. Recrystallization of the crystals from ethanol-ether gave 0.85 g of 1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride. The product showed the same property values as the compound obtained in Example 4.
Name
2,3,4-trimethoxybenzylpiperazine dihydrochloride
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride

Synthesis routes and methods III

Procedure details

1.3 g (6.0 millimoles) of 2,3,4-trimethoxybenzyl chloride [see Monatsh., 95 (3), 942 (1964)], 1.7 g (5.9 millimoles) of bis(4-fluorophenyl)methylpiperazine and 1.2 ml (8.6 millimoles) of triethylamine were heated under reflux for 6 hours in 50 ml of benzene. The reaction mixture was allowed to cool to room temperature, washed with water, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. A mixture of 2 ml of conc. hydrochloric acid and 20 ml of ethanol was added to the resulting oily product, and the mixture was concentrated under reduced pressure. Ether was added, and the precipitated crystals were collected by filtration. Recrystallization of the crystals from ethanol-ether gave 1.6 g of 1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride as colorless crystals. The product showed the same property values as the compound obtained in Example 4.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
1-(2,3,4-trimethoxybenzyl)-4-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lomerizine hydrochloride
Reactant of Route 2
Reactant of Route 2
Lomerizine hydrochloride
Reactant of Route 3
Reactant of Route 3
Lomerizine hydrochloride
Reactant of Route 4
Reactant of Route 4
Lomerizine hydrochloride
Reactant of Route 5
Reactant of Route 5
Lomerizine hydrochloride
Reactant of Route 6
Reactant of Route 6
Lomerizine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.